molecular formula C8H10N2OS B601108 Ethionamide Sulfoxide CAS No. 536-28-7

Ethionamide Sulfoxide

Numéro de catalogue: B601108
Numéro CAS: 536-28-7
Poids moléculaire: 182.25
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethionamide Sulfoxide is a derivative of Ethionamide, a second-line antitubercular agent used to treat tuberculosis when other treatments have failed. This compound is formed through the oxidation of Ethionamide and plays a crucial role in its mechanism of action .

Applications De Recherche Scientifique

Pharmacokinetics and Pharmacodynamics

Ethionamide sulfoxide exhibits distinct pharmacokinetic properties that influence its therapeutic effectiveness:

  • Absorption : The compound reaches maximum serum concentrations approximately one hour after administration.
  • Half-life : The mean half-life for both ethionamide and its sulfoxide metabolite is about 1.47 hours.
  • Area Under the Curve (AUC) : The median AUC for ethionamide and this compound is 3662 hng/mL and 5119 hng/mL, respectively, indicating significant systemic exposure to the sulfoxide form .

Tuberculosis Treatment

This compound is integral in treating drug-resistant tuberculosis. Studies indicate that higher exposure to the sulfoxide correlates with increased bactericidal activity, enhancing treatment outcomes. For instance, a study showed that each 100 h*ng/mL increase in this compound concentration resulted in a 3.68% increase in the time to positivity in bacterial cultures .

Combination Therapy

Recent research has explored the use of this compound in combination with other agents to improve therapeutic efficacy. For example, co-encapsulation of ethionamide with booster molecules in biodegradable nanoparticles has shown promise in enhancing drug delivery and reducing side effects associated with high doses of ethionamide .

Case Study 1: Efficacy in Multidrug-Resistant Tuberculosis

A clinical trial involving patients with multidrug-resistant tuberculosis demonstrated that administration of ethionamide resulted in significant reductions in bacterial load. The study highlighted that the presence of this compound was crucial for achieving optimal therapeutic outcomes .

Case Study 2: Pharmacokinetic Variability

A study assessing the pharmacokinetics of ethionamide in children revealed considerable variability in serum levels, emphasizing the need for individualized dosing strategies. The conversion to this compound was noted as a key factor influencing the drug's effectiveness and safety profile .

Comparative Data Table

ParameterEthionamideThis compound
Maximum Serum Concentration 1230 ng/mL2050 ng/mL
Half-Life 1.47 hours1.47 hours
Area Under Curve (AUC) 3662 h*ng/mL5119 h*ng/mL
Bactericidal Activity ModerateHigh

Mécanisme D'action

Target of Action

Ethionamide Sulfoxide, like its parent compound Ethionamide, primarily targets the InhA enzyme in Mycobacterium tuberculosis . InhA is a 2-trans-enoyl reductase enzyme that plays a crucial role in the synthesis of mycolic acids , which are essential components of the bacterial cell wall .

Mode of Action

This compound is a prodrug that needs to be activated by the monooxygenase EthA . This activation process is under the control of the transcriptional repressors EthR and EthR2 . The activated form of this compound then binds to NAD+ to form an adduct, which inhibits the InhA enzyme . This inhibition disrupts the synthesis of mycolic acids, thereby affecting the integrity of the bacterial cell wall .

Biochemical Pathways

The action of this compound affects the FAS-II cycle of mycolic acid biosynthesis . By inhibiting the InhA enzyme, this compound disrupts the production of mycolic acids, which are key components of the mycobacterial cell wall . This disruption can inhibit the growth of the bacteria and eventually lead to their death .

Pharmacokinetics

Ethionamide, the parent compound, is known to be well absorbed orally and can cross the blood-brain barrier . It is also known that Ethionamide is metabolized in the liver, with cytochrome P450 enzymes playing a significant role . Given the structural similarity, this compound may have similar pharmacokinetic properties.

Result of Action

The inhibition of mycolic acid synthesis by this compound leads to a disruption in the formation of the bacterial cell wall . This can inhibit the growth of Mycobacterium tuberculosis and eventually lead to bacterial death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, exposure to certain substances, such as insecticides and aromatic hydrocarbons, can induce or inhibit the activity of cytochrome P450 enzymes, which may affect the metabolism of this compound . Additionally, factors such as the patient’s age, gender, food intake, disease status, circadian rhythm, and genetic polymorphism can influence the drug’s metabolizing capacity .

Analyse Biochimique

Biochemical Properties

Ethionamide Sulfoxide, like Ethionamide, is thought to undergo intracellular modification and act in a similar fashion to isoniazid . Isoniazid inhibits the synthesis of mycoloic acids, an essential component of the bacterial cell wall .

Cellular Effects

This compound, as a metabolite of Ethionamide, may share similar cellular effects. Ethionamide has been shown to be bacteriostatic against M. tuberculosis . In a study examining Ethionamide resistance, Ethionamide administered orally initially decreased the number of culturable Mycobacterium tuberculosis organisms from the lungs of H37Rv infected mice .

Molecular Mechanism

Ethionamide is a prodrug which is activated by the enzyme ethA, a mono-oxygenase in Mycobacterium tuberculosis, and then binds NAD+ to form an adduct which inhibits InhA in the same way as isoniazid . The mechanism of action is thought to be through disruption of mycolic acid .

Temporal Effects in Laboratory Settings

Ethionamide has been shown to have a high rate of side effects, including gastrointestinal distress with nausea and vomiting, which can lead patients to stop taking it .

Dosage Effects in Animal Models

Ethionamide has been shown to decrease the number of culturable Mycobacterium tuberculosis organisms from the lungs of H37Rv infected mice .

Metabolic Pathways

Ethionamide is extensively metabolized, probably in the liver, to this compound, 2-ethylisonicotinic acid, and 2-ethylisonicotinamide . The sulfoxide is the main active metabolite .

Transport and Distribution

Ethionamide is distributed with ease throughout the body .

Subcellular Localization

Ethionamide is well absorbed orally with or without food, and it crosses the blood-brain barrier to achieve concentrations in the cerebral-spinal fluid equivalent to plasma .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethionamide Sulfoxide can be synthesized through the oxidation of Ethionamide using various oxidizing agents. One common method involves the use of potassium iodate (KIO3) in a sulfuric acid (H2SO4) medium . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the efficient conversion of Ethionamide to this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Ethionamide Sulfoxide undergoes various chemical reactions, including:

    Oxidation: Conversion of Ethionamide to this compound.

    Reduction: this compound can be reduced back to Ethionamide under specific conditions.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the sulfoxide group.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: this compound.

    Reduction: Ethionamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Ethionamide Sulfoxide is similar to other thioamide derivatives such as:

Uniqueness: this compound is unique due to its specific role in the activation and mechanism of Ethionamide. Its formation and activity are crucial for the therapeutic effects of Ethionamide in treating drug-resistant tuberculosis.

Activité Biologique

Ethionamide sulfoxide (ETA-SO) is a significant metabolite of ethionamide (ETA), a second-line antitubercular agent primarily used in the treatment of multidrug-resistant tuberculosis (MDR-TB). This article delves into the biological activity of ETA-SO, including its mechanism of action, metabolic pathways, and clinical implications supported by various studies and case analyses.

Overview of Ethionamide and Its Metabolite

Ethionamide is a prodrug that requires bioactivation to exert its therapeutic effects. The bioactivation process involves conversion to its active form, ETA-SO, primarily through the action of mycobacterial enzymes such as EthA, which is a flavin monooxygenase responsible for the oxidation of thioamides . The sulfoxide metabolite has demonstrated comparable or enhanced antitubercular activity compared to its parent compound, particularly against Mycobacterium tuberculosis (Mtb) .

The primary mechanism by which ETA and ETA-SO exert their effects is through the inhibition of mycolic acid synthesis, a critical component of the Mtb cell wall. Both compounds target InhA, an enzyme involved in this biosynthetic pathway. The formation of a covalent adduct between InhA and the drug leads to bacterial cell wall disruption and subsequent cell death .

Table 1: Comparison of Ethionamide and this compound

CharacteristicEthionamide (ETA)This compound (ETA-SO)
Chemical Structure Thioamide derivativeSulfoxide derivative
Bioactivation Requires EthA enzymeActive form
Mechanism of Action Inhibits InhAInhibits InhA
Antimicrobial Activity ModerateComparable or enhanced
Resistance Issues Mutation in EthALess susceptible to mutations

Metabolic Pathways

Ethionamide undergoes extensive hepatic metabolism, converting into several metabolites, with ETA-SO being one of the most significant. Studies have shown that ETA is rapidly oxidized to ETA-SO in vivo, where it retains antimicrobial properties . This metabolic pathway is crucial for understanding how resistance develops; mutations in the EthA gene can lead to reduced activation of ETA, thereby diminishing its efficacy .

Case Study: Resistance Mechanisms

In a study examining MDR-TB strains from South Africa, mutations in the EthA gene were identified in all isolates tested. These mutations were linked to increased resistance against both ETA and ETA-SO, highlighting the importance of monitoring genetic variations in treatment regimens .

Clinical Implications

The clinical relevance of ETA-SO extends beyond its direct antimicrobial action. It has been observed that patients with MDR-TB who are treated with combinations including ethionamide may experience improved outcomes when the drug is bioactivated efficiently within the body. Moreover, understanding the pharmacokinetics and dynamics of both ETA and ETA-SO can help optimize dosing strategies to minimize adverse effects while maximizing therapeutic efficacy .

Stability and Quantification

Recent advancements in analytical methods have enabled sensitive quantification of both ethionamide and its sulfoxide form in biological samples. A highly sensitive LC-MS/MS method has been developed for this purpose, allowing for better monitoring of drug levels in plasma during treatment . This capability is essential for tailoring therapy based on individual patient responses and ensuring effective management of drug-resistant TB.

Propriétés

IUPAC Name

(2-ethylpyridin-4-yl)-sulfinylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-2-7-5-6(3-4-10-7)8(9)12-11/h3-5H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQQNGZRIJPDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC(=C1)C(=S=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747735
Record name Ethionamide sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536-28-7
Record name Ethionamide sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=536-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethionamide sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of quantifying both ethionamide and ethionamide sulfoxide in pharmacokinetic studies?

A: Ethionamide is an antituberculosis drug, and this compound is its primary metabolite. [] Quantifying both compounds in plasma is crucial for understanding the drug's pharmacokinetic profile. This includes determining how much ethionamide is metabolized into this compound, the rate of this conversion, and how the levels of both compounds change over time after administration. This information is essential for optimizing dosage regimens and achieving effective treatment outcomes. []

Q2: What analytical challenges are associated with quantifying ethionamide and its sulfoxide in human plasma, and how does the proposed LC-MS/MS method address these challenges?

A2: Quantifying drugs and their metabolites in biological matrices like plasma can be challenging due to the presence of numerous other compounds that can interfere with analysis. The proposed LC-MS/MS method addresses these challenges through several key features:

  • Solid-Phase Extraction: This technique selectively extracts ethionamide, this compound, and the internal standard from the complex plasma matrix, reducing interference from other compounds. []
  • High-Performance Liquid Chromatography (HPLC): This method separates the analytes of interest (ethionamide and its sulfoxide) based on their different chemical properties, ensuring that they are not detected simultaneously and improving the accuracy of quantification. []
  • Tandem Mass Spectrometry (MS/MS): This highly sensitive and specific detection method allows for the accurate identification and quantification of even low concentrations of ethionamide and this compound, even in the presence of other compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.